molecular formula C19H11N3O6 B2858551 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 922090-08-2

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2858551
CAS RN: 922090-08-2
M. Wt: 377.312
InChI Key: YTCHNHKYWIHZKD-UHFFFAOYSA-N
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Description

The compound “N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, an oxadiazol-2-yl group, and a chromene-3-carboxamide group . The benzo[d][1,3]dioxol-5-yl group is a common motif in organic chemistry and is found in a variety of naturally occurring and synthetic molecules .

Scientific Research Applications

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives have been synthesized and investigated for their properties as chemosensors for cyanide anions. These compounds exhibit significant changes in their photophysical properties upon interaction with cyanide, making them useful for the detection of this anion in various environments. One derivative showed a color change from yellow to colorless, along with quenching of green fluorescence, which could be observed by the naked eye upon cyanide addition (Wang et al., 2015).

Synthesis and Characterization of Novel Compounds

Research into the synthesis and spectral characterization of phthalazinone derivatives explores the reaction of starting materials with various electrophilic reagents to create a range of novel compounds. These studies are foundational for the development of new materials with potential applications in medicinal chemistry and materials science (Mahmoud et al., 2012).

Antimicrobial Activity

A series of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity. These compounds showed significant in vitro growth inhibition against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Bhat et al., 2013).

Anticholinesterase Activity

Coumarin-3-carboxamides bearing a tryptamine moiety have been synthesized and tested for their anticholinesterase activity, particularly against AChE and BuChE. These studies are important for understanding the therapeutic potential of such compounds in treating diseases characterized by cholinesterase dysfunction (Ghanei-Nasab et al., 2016).

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O6/c23-16(12-7-10-3-1-2-4-13(10)27-18(12)24)20-19-22-21-17(28-19)11-5-6-14-15(8-11)26-9-25-14/h1-8H,9H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCHNHKYWIHZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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